2-(4-Amino-3-methylphenoxy)acetonitrile
Description
2-(4-Amino-3-methylphenoxy)acetonitrile (CAS: Not explicitly provided in evidence; structurally related to 2-(4-Aminophenoxy)acetonitrile, CAS 169286-84-4 ) is a nitrile-containing aromatic compound featuring a phenoxy backbone substituted with an amino group at the para position and a methyl group at the meta position. Its molecular formula is inferred as C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol, based on substitutions in similar compounds .
Properties
IUPAC Name |
2-(4-amino-3-methylphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-6-8(12-5-4-10)2-3-9(7)11/h2-3,6H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSISRLJQVOXAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methylphenoxy)acetonitrile typically involves the reaction of 4-amino-3-methylphenol with chloroacetonitrile under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-methylphenoxy)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Amino-3-methylphenoxy)acetonitrile is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the phenoxy ring critically influence solubility, melting points, and reactivity:
Key Observations :
- Electron-Donating Groups (e.g., -NH₂, -OCH₃) : Increase solubility in polar solvents and enhance nucleophilic reactivity at the nitrile group .
- Electron-Withdrawing Groups (e.g., -Cl, -Br) : Improve stability against hydrolysis but reduce solubility .
- Steric Effects: The 3-methyl group in this compound likely reduces rotational freedom, affecting molecular docking interactions compared to non-methylated analogs .
Comparison :
Electronic and Quantum Chemical Properties
Density Functional Theory (DFT) studies on related compounds reveal:
Insights :
- The amino group in this compound likely lowers HOMO energy, enhancing electron-donating capacity compared to halogenated analogs .
Biological Activity
Chemical Structure and Properties
2-(4-Amino-3-methylphenoxy)acetonitrile is characterized by its unique structure, which includes an amino group, a phenoxy moiety, and a nitrile functional group. This composition suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies indicate that it may modulate pathways related to cell signaling and metabolic processes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in pharmaceuticals as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Cytotoxicity Studies
Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. The compound's IC50 values indicate significant cytotoxic effects, warranting further investigation into its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
Study on Anticancer Effects
A recent study investigated the anticancer effects of this compound on breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Research on Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant bacteria. The findings suggested that the compound could be a promising candidate for treating infections caused by resistant strains, emphasizing the need for further exploration in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
